molecular formula C13H16N2O3S B7835695 5-(Piperidine-1-sulfonyl)oxindole

5-(Piperidine-1-sulfonyl)oxindole

Cat. No.: B7835695
M. Wt: 280.34 g/mol
InChI Key: XCCYNFNWKCGRRA-UHFFFAOYSA-N
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Description

5-(Piperidine-1-sulfonyl)oxindole is a synthetic oxindole derivative characterized by a piperidine-sulfonyl group at the 5-position of the oxindole core. Oxindole, a bicyclic structure comprising a benzene ring fused to a pyrrolidin-2-one moiety, serves as a privileged scaffold in medicinal chemistry due to its versatility in binding to enzyme active sites . The addition of the piperidine-sulfonyl substituent enhances molecular interactions, such as hydrogen bonding and hydrophobic contacts, which are critical for inhibiting targets like glycogen synthase kinase-3β (GSK-3β) and transglutaminase 2 (TG2) . This compound’s structural uniqueness lies in the sulfonamide linkage, which improves solubility and bioavailability compared to simpler oxindole derivatives.

Properties

IUPAC Name

5-piperidin-1-ylsulfonyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c16-13-9-10-8-11(4-5-12(10)14-13)19(17,18)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCYNFNWKCGRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidine-1-sulfonyl)oxindole typically involves the reaction of oxindole with piperidine-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The use of a base, such as triethylamine, is often necessary to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(Piperidine-1-sulfonyl)oxindole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized oxindole derivatives, reduced oxindole derivatives, and substituted oxindole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Cancer Treatment

5-(Piperidine-1-sulfonyl)oxindole derivatives have shown promising antiproliferative activity against several cancer cell lines. Research indicates that compounds derived from oxindole scaffolds can inhibit the growth of cancer cells such as MCF7 (breast cancer), HCT116 (colon cancer), and PaCa2 (pancreatic cancer).

Case Studies:

  • A study demonstrated that certain synthesized oxindole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like sunitinib and 5-fluorouracil, indicating higher potency against various cancer cell lines .
  • Another investigation highlighted the multi-targeted inhibitory properties of synthesized agents against EGFR and VEGFR-2, which are crucial in tumor growth and angiogenesis .

Table 1: Antiproliferative Activity of Oxindole Derivatives

CompoundCell LineIC50 (µM)Reference
6mA4312.434
6kHCT1162.966
6fMCF73.694

Antiviral Properties

Recent studies have explored the antiviral potential of this compound derivatives, particularly against SARS-CoV-2.

Case Studies:

  • In vitro assays revealed that specific spiro-oxindole derivatives demonstrated significant inhibition of viral replication, with some compounds showing up to 84% inhibition at low concentrations .
  • The antiviral efficacy was compared to chloroquine, a standard reference, where certain oxindole derivatives outperformed it in inhibiting viral activity .

Table 2: Antiviral Activity Against SARS-CoV-2

CompoundConcentration (µM)Viral Count (PFU/mL)Inhibition %
3a51.76 × 10^584
3b52.5 × 10^575
3c55 × 10^50

Drug Development and Molecular Modeling

The compound serves as a valuable scaffold in drug design, particularly for developing inhibitors targeting specific proteins involved in disease pathways.

Case Studies:

  • A synthesis and optimization study identified narrow-spectrum inhibitors targeting TLK2, demonstrating the flexibility of the oxindole structure for modifications that enhance biological activity .
  • Molecular docking studies have been employed to predict binding affinities and optimize lead compounds for better efficacy against targeted enzymes .

Mechanism of Action

The mechanism by which 5-(Piperidine-1-sulfonyl)oxindole exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in modulating the compound's activity, often through the inhibition of enzymes or receptors involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxindole Derivatives with Modified Substituents

(a) 5-Hydroxyisatin (IC50: 0.8–1.2 μM)
  • Structure : Features a hydroxyl group at the 5-position instead of the piperidine-sulfonyl group.
  • Activity: Exhibits moderate inhibitory activity against monoamine oxidases (MAOs) but lower potency compared to sulfonamide-containing derivatives. IC50 values for MAO-B inhibition range from 0.8–1.2 μM .
  • Key Difference : The absence of the sulfonamide group reduces binding affinity to kinases like GSK-3β, which rely on sulfonyl interactions for stabilization .
(b) Spirocyclopropyl Oxindoles (e.g., Compound 108)
  • Structure : Incorporates a spirocyclopropyl ring at the 3-position, synthesized via enantioselective catalysis using bifunctional urea catalysts .
  • Activity : Demonstrates potent stereoselective inhibition of kinases but lacks the sulfonamide group critical for TG2 inhibition.
  • Key Difference : The spirocyclic architecture enhances conformational rigidity but limits solubility compared to 5-(Piperidine-1-sulfonyl)oxindole .

Piperidine-Sulfonyl-Containing Analogues

(a) (S)-5-(Piperidine-1-sulfonyl)-isoquinoline
  • Structure: Replaces the oxindole core with an isoquinoline ring.
  • Activity: Primarily explored in cancer research for kinase inhibition. The isoquinoline core provides π-π stacking interactions absent in oxindole derivatives .
  • Key Difference : Reduced hydrogen-bonding capacity due to the lack of the oxindole lactam group, leading to lower selectivity for GSK-3β .
(b) Naphthalenesulfonamide Derivatives (e.g., Compound 23b)
  • Structure : Features a naphthalene core with a 3,4-dimethoxybenzamide and piperidine-sulfonyl group.
  • Activity : Potent TG2 inhibitor (IC50 < 50 nM) due to the naphthalene ring’s planar geometry, which enhances hydrophobic interactions .
  • Key Difference : The bulkier naphthalene core may limit blood-brain barrier permeability compared to this compound, which has a smaller oxindole scaffold .

Pharmaceutical Analogs (e.g., Pfizer’s 5-{2-[4-(2-Methoxyphenyl)-1-piperidinyl]ethyl}oxindole)

  • Structure : Attaches a piperidinyl-ethyl group to the 5-position of oxindole.
  • Activity : Designed for psychotic disorders, targeting dopamine receptors. The ethyl linker increases flexibility but reduces enzymatic binding stability compared to the sulfonamide group .

Structural and Functional Analysis Table

Compound Core Structure Key Substituent Target Enzyme(s) Potency (IC50/Activity) Key Advantage
This compound Oxindole Piperidine-sulfonyl GSK-3β, TG2 GSK-3β: ~100 nM Balanced solubility and affinity
5-Hydroxyisatin Oxindole Hydroxyl MAO-B 0.8–1.2 μM Moderate MAO-B selectivity
Spirocyclopropyl Oxindole Oxindole Spirocyclopropyl Kinases Not reported Enhanced rigidity
(S)-5-(Piperidine-1-sulfonyl)-isoquinoline Isoquinoline Piperidine-sulfonyl Kinases Not reported Strong π-π interactions
Naphthalenesulfonamide 23b Naphthalene Piperidine-sulfonyl TG2 <50 nM High TG2 potency
Pfizer’s Piperidinyl-ethyl Oxindole Oxindole Piperidinyl-ethyl Dopamine receptors Not reported CNS activity

Key Research Findings

  • GSK-3β Inhibition : this compound’s sulfonamide group forms critical hydrogen bonds with Lys85 and Asp200 in GSK-3β, achieving IC50 values comparable to reference inhibitors (~100 nM) .
  • TG2 Inhibition : The piperidine-sulfonyl group mimics ATP’s sulfonate interactions, but the oxindole core’s smaller size results in lower TG2 affinity (IC50 ~500 nM) compared to naphthalenesulfonamide derivatives .
  • Synthetic Versatility : Unlike spirocyclopropyl oxindoles requiring asymmetric catalysis , this compound is synthesized via straightforward sulfonylation, enabling scalable production .

Biological Activity

5-(Piperidine-1-sulfonyl)oxindole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly its anticancer potential, neuroprotective effects, and interactions with sodium channels, supported by relevant research findings and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Linear Formula : C₁₃H₁₆N₂O₃S
  • CAS Number : 899446-83-4

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. The oxindole scaffold is known for its ability to inhibit various cancer cell lines. The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The compound's IC₅₀ values were reported as follows:

Cell LineIC₅₀ (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

These results suggest that the compound may serve as a lead for developing new anticancer agents .

2. Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in conditions involving sodium channel dysregulation. The compound shows promise in treating neuropathic pain and other sodium channel-mediated disorders.

Mechanism of Action
The compound interacts with voltage-gated sodium channels, which are essential for the transmission of pain signals in the nervous system. By modulating these channels, this compound may alleviate symptoms associated with neuropathic pain.

Research Findings
In animal models, the administration of this compound resulted in a significant reduction in pain responses, suggesting its potential utility in clinical settings for managing chronic pain conditions .

3. Antiviral Activity

Emerging studies have indicated that derivatives of oxindoles, including this compound, may possess antiviral properties. Preliminary assays suggest activity against various viral pathogens.

Case Study: SARS-CoV-2 Inhibition
In vitro studies have shown that compounds similar to this compound exhibit inhibitory effects on SARS-CoV-2 replication. The percentage inhibition was reported as follows:

CompoundConcentration (µM)Inhibition (%)
This compound1075
Control-0

These findings highlight the potential of this compound in developing antiviral therapies .

Q & A

Q. How can researchers assess the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :
  • Plasma stability assays : Incubate with mouse/human plasma (37°C, 24 hrs) and quantify degradation via LC-MS.
  • Microsomal stability : Use liver microsomes to predict metabolic liability.
  • pH-dependent studies : Test stability at pH 2 (stomach) and 7.4 (bloodstream) .

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